5-Methyl-1,10-phenanthroline

Cytotoxicity Platinum(II) complexes Anticancer metallodrugs

5-Methyl-1,10-phenanthroline (3002-78-6) is the strategic bidentate ligand that outperforms unsubstituted phenanthroline: delivers 3.5× higher cytotoxicity (IC50 2.8 vs 9.7 µM) in Pt(II) anticancer complexes, 3.5× longer emission lifetime (230 vs 65 µs) in Re(I) photoredox systems for time-resolved imaging, and tunable Cu(II) binding for reversible metal sensor design. Uniquely enables Au(III) coordination where 5-chloro/5-nitro analogs fail. ≥98% purity. Order now.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 3002-78-6
Cat. No. B1217081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,10-phenanthroline
CAS3002-78-6
Synonyms5-methyl-1,10-phenanthroline
5-methyl-1,10-phenanthroline monohydrochloride
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1C=CC=N3)N=CC=C2
InChIInChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3
InChIKeyUJAQYOZROIFQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,10-phenanthroline: A Core Bidentate Ligand for Coordination and Bioinorganic Chemistry


5-Methyl-1,10-phenanthroline (CAS 3002-78-6), a methyl-substituted derivative of 1,10-phenanthroline, is a heterocyclic bidentate ligand with a molecular weight of 194.23 g/mol and a melting point of 113-114 °C [1]. The methyl substituent at the 5-position of the phenanthroline backbone introduces subtle electronic and steric modulation while retaining the strong chelating ability of the parent scaffold . This compound is widely utilized in coordination chemistry as a ligand for transition metals, in catalysis, and in the development of bioactive metal complexes . Its key characteristics, including a pKa of approximately 5.28, enable precise control over metal complex stability and reactivity in both aqueous and organic environments [2].

Why Substituting 5-Methyl-1,10-phenanthroline with Other Phenanthrolines Can Compromise Your Research Outcomes


The precise position and nature of substituents on the 1,10-phenanthroline scaffold profoundly influence its electronic, steric, and coordination properties, leading to significant variations in performance across applications. Methylation at the 5-position, as opposed to the 4- or 4,7-positions, or substitution with electron-withdrawing groups like chloro or nitro, yields distinct effects on metal complex stability, cytotoxicity, and photophysical behavior [1]. Direct head-to-head comparisons reveal that 5-methyl-1,10-phenanthroline can exhibit up to 3.5-fold greater biological activity than the unsubstituted parent compound in certain platinum(II) complexes [2], and its complexes show different emission lifetimes and quantum yields compared to analogs [3]. Consequently, interchanging phenanthroline derivatives without rigorous validation risks introducing unwanted variability in catalytic cycles, altering drug efficacy, or misinterpreting structure-activity relationships, thereby compromising experimental reproducibility and translational potential.

Quantitative Differentiation of 5-Methyl-1,10-phenanthroline from Its Closest Analogs: A Data-Driven Guide for Scientific Procurement


Enhanced Cytotoxicity of Platinum(II) Complexes with 5-Methyl-1,10-phenanthroline vs. Unsubstituted Phenanthroline

In a systematic study of platinum(II) complexes with methylated 1,10-phenanthroline ligands, the complex containing 5-methyl-1,10-phenanthroline (5-Mephen) demonstrated significantly enhanced cytotoxicity against the L1210 murine leukaemia cell line compared to the unsubstituted 1,10-phenanthroline (phen) complex [1]. This enhancement is quantifiable, with an IC50 value of 2.8 ± 0.8 µM for the 5-Mephen complex, compared to 9.7 ± 0.3 µM for the phen complex, representing a 3.5-fold increase in potency.

Cytotoxicity Platinum(II) complexes Anticancer metallodrugs

Superior Cytotoxicity of 5-Methyl-1,10-phenanthroline Complex Compared to Cisplatin

A platinum(II)-based metallointercalator incorporating 5-methyl-1,10-phenanthroline, designated [Pt(5-CH3-phen)(S,S-dach)]Cl2 (5MESS), exhibits a 5- to 10-fold increase in cytotoxicity compared to the widely used clinical agent cisplatin against the L1210 cell line [1]. This direct comparison to a clinical standard provides a powerful benchmark for the compound's potential in therapeutic applications.

Cytotoxicity Platinum(II) complexes Metallointercalators

Reduced Cu(II) Ternary Complex Stability with 5-Methyl-1,10-phenanthroline vs. More Highly Methylated Analogs

Potentiometric studies on Cu(II) ternary complexes with methyl-substituted 1,10-phenanthrolines and amino acids (glycine or tyrosine) reveal a clear trend in stability: complexes with more highly methylated ligands are more stable. Specifically, the stability of the ternary complex [Cu(5-mphen)(aa)]+ is lower than that of complexes with 4-methyl- (4-mphen), 4,7-dimethyl- (dmphen), and 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) [1]. The reported order of stability is [Cu(tmphen)(aa)]+ > [Cu(dmphen)(aa)]+ > [Cu(4-mphen)(aa)]+ > [Cu(5-mphen)(aa)]+.

Stability constants Copper(II) complexes Ternary complexes

Extended Emission Lifetime and Moderate Quantum Yield in Re(I) Complexes with 5-Methyl-1,10-phenanthroline vs. Unsubstituted Phenanthroline

In a comparative study of [Re(CO)3(CNx)(L)]+ complexes where L is a 5- or 6-substituted 1,10-phenanthroline, the complex with 5-methyl-1,10-phenanthroline (L = 4) exhibited a significantly longer 77 K emission lifetime (230 µs) compared to the unsubstituted 1,10-phenanthroline complex (L = 1, 65 µs) [1]. The room temperature emission quantum yield for the 5-methyl complex was 0.83, slightly higher than the 0.77 for the unsubstituted complex.

Photophysics Rhenium complexes Emission lifetime

Comparable Inhibitory Potency on Photosynthetic Electron Transport to Unsubstituted Phenanthroline

In studies on the inhibition of DCIP photoreduction in spinach chloroplasts, 5-methyl-1,10-phenanthroline exhibited a pI50 (-log10 of the molar concentration for 50% inhibition) of 4.2, which is statistically comparable to the pI50 of 4.4 for unsubstituted 1,10-phenanthroline [1]. In contrast, 4,7-dimethyl-1,10-phenanthroline was a significantly more potent inhibitor, with a pI50 of 5.9.

Photosynthesis Electron transport inhibition DCIP photoreduction

Successful Coordination in Gold(III) Complexes vs. Proton Transfer with Electron-Withdrawing Phenanthrolines

In reactions with HAuCl4·3H2O, 5-methyl-1,10-phenanthroline (5-Me-phen), which contains an electron-donating methyl group, successfully forms a coordinated gold(III) complex [Au(5-Me-phen)Cl2][AuCl4] [1]. In contrast, reactions with 5-chloro-1,10-phenanthroline and 5-nitro-1,10-phenanthroline, which have electron-withdrawing substituents, result in proton transfer complexes where the ligand remains protonated and does not coordinate to the gold center.

Gold(III) complexes Coordination chemistry Ligand design

Optimal Application Scenarios for 5-Methyl-1,10-phenanthroline Based on Validated Performance Data


Developing High-Potency Platinum(II) Anticancer Agents

Researchers designing novel platinum-based metallodrugs should prioritize 5-methyl-1,10-phenanthroline over unsubstituted 1,10-phenanthroline. Evidence shows a 3.5-fold increase in cytotoxicity (IC50 of 2.8 vs. 9.7 µM) in platinum(II) complexes [1], and a 5- to 10-fold improvement over cisplatin in specific metallointercalator designs [2]. This enhanced potency makes it a superior building block for lead optimization in oncology drug discovery programs.

Designing Long-Lived Luminescent Probes and Photoredox Catalysts

For applications requiring long-lived excited states, such as time-resolved luminescence imaging, oxygen sensing, or photoredox catalysis, 5-methyl-1,10-phenanthroline is a demonstrably better choice than unsubstituted 1,10-phenanthroline. In Re(I) tricarbonyl complexes, it provides a 3.5-fold longer emission lifetime (230 µs vs. 65 µs at 77 K) and a slightly higher quantum yield (0.83 vs. 0.77) [3], enabling more sensitive detection and efficient photochemical processes.

Controlled Metal Binding in Sensors and Catalytic Cycles

When the research goal requires a ligand that binds copper(II) less tightly than highly methylated analogs, 5-methyl-1,10-phenanthroline is the optimal selection. Potentiometric studies confirm that its Cu(II) ternary complexes are less stable than those formed with 4-methyl-, 4,7-dimethyl-, and 3,4,7,8-tetramethyl-1,10-phenanthroline [4]. This property is advantageous for designing metal sensors with reversible binding, catalytic systems requiring ligand exchange, or biological models where metal ion buffering is essential.

Synthesizing Gold(III) Complexes with Electron-Donating Phenanthroline Ligands

For synthetic chemists targeting gold(III) complexes with phenanthroline ligands, 5-methyl-1,10-phenanthroline is the appropriate choice over electron-withdrawing analogs like 5-chloro- or 5-nitro-1,10-phenanthroline. The electron-donating methyl group ensures successful coordination to the gold center, whereas the electron-withdrawing counterparts fail to coordinate, instead yielding undesired proton transfer products [5]. This ensures synthetic success and prevents wasted resources.

Quote Request

Request a Quote for 5-Methyl-1,10-phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.